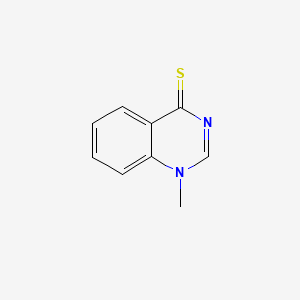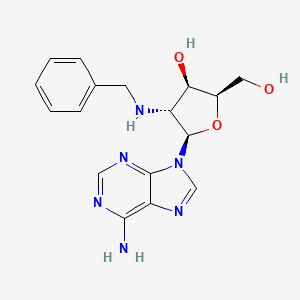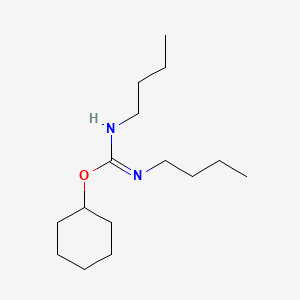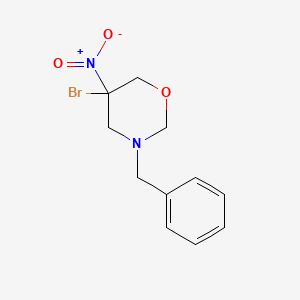
Thiazole, 5-(chloromethyl)-4-methyl-, 1,2-ethanedisulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiazole, 5-(chloromethyl)-4-methyl-, 1,2-ethanedisulfonate is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a chloromethyl group at the 5-position and a methyl group at the 4-position of the thiazole ring, along with a 1,2-ethanedisulfonate group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Thiazole, 5-(chloromethyl)-4-methyl-, 1,2-ethanedisulfonate typically involves the chloromethylation of 4-methylthiazole followed by the introduction of the 1,2-ethanedisulfonate group. The chloromethylation can be achieved using chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl ether.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process to ensure consistent quality and yield. The process would include the chloromethylation step followed by sulfonation using ethanedisulfonic acid or its derivatives. The reaction conditions are optimized to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
Thiazole, 5-(chloromethyl)-4-methyl-, 1,2-ethanedisulfonate undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with various nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to remove the chloromethyl group or to modify the thiazole ring.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide, potassium thiocyanate, or primary amines in the presence of a base such as sodium hydroxide.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of azides, thiocyanates, or amines.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dechlorinated thiazole derivatives.
Aplicaciones Científicas De Investigación
Thiazole, 5-(chloromethyl)-4-methyl-, 1,2-ethanedisulfonate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the thiazole ring.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of Thiazole, 5-(chloromethyl)-4-methyl-, 1,2-ethanedisulfonate involves its interaction with biological molecules through the thiazole ring and the chloromethyl group. The thiazole ring can interact with enzyme active sites, potentially inhibiting their activity. The chloromethyl group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or modification of protein function.
Comparación Con Compuestos Similares
Similar Compounds
Thiazole, 4-methyl-5-(hydroxymethyl)-: Similar structure but with a hydroxymethyl group instead of a chloromethyl group.
Thiazole, 5-(bromomethyl)-4-methyl-: Similar structure but with a bromomethyl group instead of a chloromethyl group.
Thiazole, 5-(methylthio)-4-methyl-: Similar structure but with a methylthio group instead of a chloromethyl group.
Uniqueness
Thiazole, 5-(chloromethyl)-4-methyl-, 1,2-ethanedisulfonate is unique due to the presence of the chloromethyl group, which provides a reactive site for further chemical modifications. The 1,2-ethanedisulfonate group enhances its solubility and reactivity, making it a valuable intermediate in various chemical syntheses.
Propiedades
Número CAS |
13614-23-8 |
|---|---|
Fórmula molecular |
C7H12ClNO6S3 |
Peso molecular |
337.8 g/mol |
Nombre IUPAC |
5-(chloromethyl)-4-methyl-1,3-thiazole;ethane-1,2-disulfonic acid |
InChI |
InChI=1S/C5H6ClNS.C2H6O6S2/c1-4-5(2-6)8-3-7-4;3-9(4,5)1-2-10(6,7)8/h3H,2H2,1H3;1-2H2,(H,3,4,5)(H,6,7,8) |
Clave InChI |
DYAVAEIRLPHPOA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC=N1)CCl.C(CS(=O)(=O)O)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methanesulfonate;3-[3-[4-(1-methylindol-3-yl)-2,5-dioxopyrrol-3-yl]indol-1-yl]propyl carbamimidothioate](/img/structure/B12801177.png)












